molecular formula C22H23N5O2 B10926912 N-butyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-butyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10926912
M. Wt: 389.4 g/mol
InChI Key: DTRQUHNAKDQKOC-UHFFFAOYSA-N
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Description

N~4~-BUTYL-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrazole ring, an isoxazole ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-BUTYL-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclocondensation of acetylenic ketones with hydrazines to form pyrazole intermediates . These intermediates are then subjected to further reactions to introduce the isoxazole and pyridine rings .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~4~-BUTYL-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N~4~-BUTYL-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-BUTYL-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-BUTYL-6-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole, isoxazole, and pyridine rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

N-butyl-6-(1,3-dimethylpyrazol-4-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-4-5-11-23-21(28)16-12-18(17-13-27(3)25-14(17)2)24-22-19(16)20(26-29-22)15-9-7-6-8-10-15/h6-10,12-13H,4-5,11H2,1-3H3,(H,23,28)

InChI Key

DTRQUHNAKDQKOC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CN(N=C4C)C

Origin of Product

United States

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